

An In-Depth Technical Guide to Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate

Cat. No.: B1584134

[Get Quote](#)

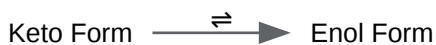
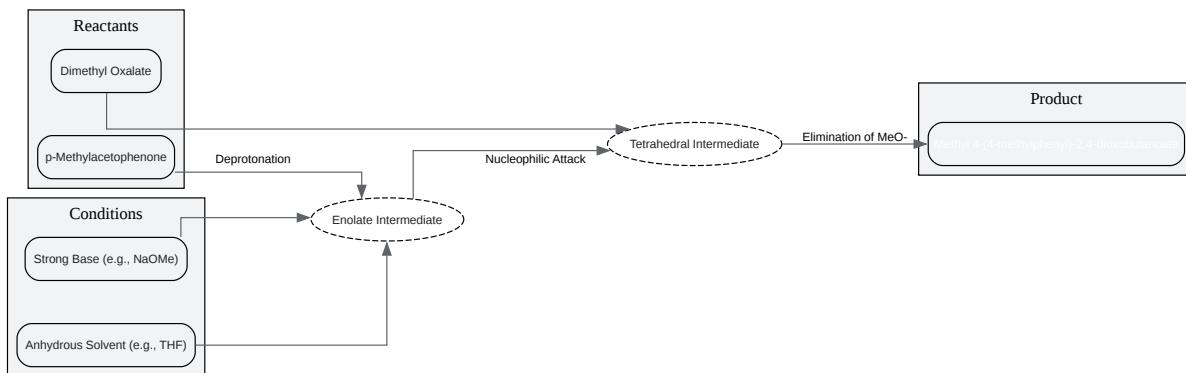
For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the fundamental properties, synthesis, and reactivity of **Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate**, a versatile building block in modern organic synthesis. With applications ranging from pharmaceutical development to materials science, a thorough understanding of this compound's characteristics is essential for its effective utilization in research and development.

Compound Identification and Core Properties

Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate, also known as Methyl 2,4-dioxo-4-(p-tolyl)butanoate, is a dicarbonyl compound featuring a β -keto ester moiety and a p-tolyl group. This structure imparts a unique reactivity profile that makes it a valuable intermediate.



Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₁₂ O ₄	
Molecular Weight	220.22 g/mol	
CAS Number	39757-29-4	
Appearance	White crystalline solid	
Melting Point	48-55 °C	

Synthesis and Mechanistic Insights

The primary synthetic route to **Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate** and related β -keto esters is the Claisen condensation. This fundamental carbon-carbon bond-forming reaction involves the condensation of an ester with another carbonyl compound in the presence of a strong base.^[1]

For the synthesis of the title compound, a suitable approach involves the crossed Claisen condensation between p-methylacetophenone and dimethyl oxalate. The causality behind this choice lies in the reactivity of the starting materials. p-Methylacetophenone provides the p-tolyl ketone moiety, while dimethyl oxalate serves as the source of the methyl ester and the adjacent carbonyl group.

A strong base, such as sodium methoxide or sodium hydride, is required to deprotonate the α -carbon of p-methylacetophenone, forming a nucleophilic enolate. This enolate then attacks one of the electrophilic carbonyl carbons of dimethyl oxalate. Subsequent elimination of a methoxide ion leads to the formation of the β -keto ester product.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1584134#methyl-4-4-methylphenyl-2-4-dioxobutanoate-basic-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com